[1-(4-Fluorophenyl)propyl](7-methyloctyl)amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propylamine hydrochloride typically involves the reaction of 4-fluorophenylpropylamine with 7-methyloctylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: Substitution reactions can occur, especially in the presence of halogenating agents or nucleophiles .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Fluorophenyl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in reaction mechanism studies to understand the behavior of similar compounds .
Biology: In biological research, this compound is used to study cell signaling pathways and receptor interactions . It helps in understanding the effects of fluorinated compounds on biological systems .
Medicine: In medicinal research, 1-(4-Fluorophenyl)propylamine hydrochloride is investigated for its potential therapeutic applications . It is studied for its effects on neurological disorders and cancer treatments .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceutical intermediates . It plays a role in the production of high-value chemicals .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes . The compound binds to these targets, modulating their activity and influencing cellular pathways . This interaction can lead to various biological effects, including changes in cell signaling and gene expression .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)propylamine
- 1-(4-Fluorophenyl)propylamine sulfate
- 1-(4-Fluorophenyl)propylamine nitrate
Uniqueness: The uniqueness of 1-(4-Fluorophenyl)propylamine hydrochloride lies in its fluorinated phenyl group , which imparts distinct chemical and biological properties . This fluorination enhances the compound’s stability and lipophilicity , making it valuable for various research applications .
Biological Activity
1-(4-Fluorophenyl)propylamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H30FN
- Molecular Weight : 279.44 g/mol
- CAS Number : 1041552-56-0
- Purity : >95% .
Biological Activity Overview
The biological activity of 1-(4-Fluorophenyl)propylamine hydrochloride is primarily linked to its interaction with various neurotransmitter systems. It is structurally related to other compounds that have shown promise in treating neurological disorders, particularly those affecting dopaminergic and serotonergic pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antipsychotic Activity : Some derivatives have shown efficacy in reducing symptoms of psychosis in animal models.
- Anxiolytic Effects : Compounds targeting serotonin pathways may provide anxiety relief.
- Neuroprotective Properties : Certain structural analogs demonstrate the ability to protect neuronal cells from degeneration.
Data Table: Comparative Biological Activity
Compound Name | Biological Activity | Reference |
---|---|---|
Compound A | Antipsychotic | |
Compound B | Anxiolytic | |
Compound C | Neuroprotective |
Case Studies
-
Antipsychotic Efficacy :
- A study involving a related compound demonstrated significant reductions in psychotic symptoms in rodent models, suggesting potential efficacy for 1-(4-Fluorophenyl)propylamine hydrochloride as an antipsychotic agent. The compound exhibited a favorable side effect profile compared to traditional antipsychotics, which often cause extrapyramidal symptoms .
- Neuroprotective Effects :
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)propyl]-7-methyloctan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30FN.ClH/c1-4-18(16-10-12-17(19)13-11-16)20-14-8-6-5-7-9-15(2)3;/h10-13,15,18,20H,4-9,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGPXGKOUVBXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NCCCCCCC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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